molecular formula C9H11N3O2 B12053526 N-[4-(2-formylhydrazinyl)phenyl]acetamide

N-[4-(2-formylhydrazinyl)phenyl]acetamide

Cat. No.: B12053526
M. Wt: 193.20 g/mol
InChI Key: KBSJHQHGTTYJDC-UHFFFAOYSA-N
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Description

N-[4-(2-Formylhydrazinyl)phenyl]acetamide is an acetamide derivative characterized by a formylhydrazine substituent at the para position of the phenyl ring. Its molecular formula is C₉H₁₁N₃O₂, with the hydrazinyl group enabling hydrogen bonding and coordination interactions, which may enhance pharmacological activity. The compound is synthesized via reactions involving hydrazine hydrate and acetamide precursors under ultrasonic conditions, achieving high yields (e.g., 92% in related derivatives) . Its structural uniqueness lies in the formylhydrazinyl moiety, which differentiates it from other phenylacetamide derivatives in terms of reactivity and biological targeting.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N-[4-(2-formylhydrazinyl)phenyl]acetamide

InChI

InChI=1S/C9H11N3O2/c1-7(14)11-8-2-4-9(5-3-8)12-10-6-13/h2-6,12H,1H3,(H,10,13)(H,11,14)

InChI Key

KBSJHQHGTTYJDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-aminobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-formylhydrazinyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-formylhydrazinyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Sulfonamide-Substituted Acetamides

Several N-phenylacetamide derivatives with sulfonamide substituents exhibit notable pharmacological properties:

  • Compound 35 : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide demonstrates analgesic activity comparable to paracetamol, attributed to the piperazinyl-sulfonyl group enhancing receptor binding .
  • Compound 36: N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide shows anti-hypernociceptive activity in inflammatory pain models, likely due to the diethylamine group modulating sodium channels .

However, sulfonamide derivatives exhibit broader solubility due to their ionic character .

Triazine-Linked Acetamides

Triazine-based derivatives (e.g., Compound H: N-(3-((4-(4-(Benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) target tetrodotoxin-sensitive sodium channels, reducing nociceptor firing . The triazine core provides rigidity, enhancing selectivity for ion channels.

Comparison : While triazine derivatives excel in ion channel modulation, the formylhydrazinyl group in the target compound may interact with alternative pathways (e.g., COX inhibition or NMDA receptor antagonism), suggesting divergent therapeutic applications .

Chalcone-Acetamide Hybrids

Compound 6 (N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide) is an acetamidochalcone with 32–34-fold higher antinociceptive potency than aspirin or acetaminophen . The chalcone moiety enables π-π stacking and nitro group-mediated redox interactions.

Comparison : The target compound lacks the extended conjugation of chalcones, likely reducing its antioxidant activity. However, the hydrazinyl group may confer superior enzyme inhibition (e.g., hydrolases or oxidoreductases) .

Schiff Base and Hydrazine Derivatives

  • N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide: Features a nitrobenzoyl-hydrazine substituent, enhancing electrophilicity and antibacterial properties .

Comparison : The target compound’s formylhydrazine group is less electrophilic than nitrobenzoyl derivatives but may offer better metabolic stability compared to Schiff bases, which are prone to hydrolysis .

Heterocyclic and Complex Derivatives

  • N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide: A pyrazole-hydrazine hybrid with anti-inflammatory activity .

Comparison : The target compound’s simpler structure lacks heterocyclic motifs, which may limit its binding diversity but improve synthetic accessibility and pharmacokinetic profiles .

Data Table: Key Analogues and Their Properties

Compound Name Substituent/Feature Biological Activity Potency/Efficacy vs. Target Compound Source ID
N-[4-(2-Formylhydrazinyl)phenyl]acetamide Formylhydrazinyl Under investigation Baseline
Compound 35 (Piperazinyl-sulfonyl) 4-Methylpiperazine sulfonamide Analgesic Comparable
Compound 6 (Chalcone-nitro) 4-Nitrophenyl chalcone Antinociceptive 32–34× more potent
Compound H (Triazine-benzyloxy) Benzyloxy-piperidine triazine Sodium channel inhibition Higher selectivity
N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide Imine Schiff base Antimicrobial Lower metabolic stability

Biological Activity

N-[4-(2-formylhydrazinyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

N-[4-(2-formylhydrazinyl)phenyl]acetamide, with the molecular formula C9_9H11_{11}N3_3O2_2, features a hydrazine moiety that is known for its biological reactivity. The synthesis typically involves the reaction of 4-aminophenyl acetamide with an appropriate aldehyde derivative to yield the desired hydrazone product. This process can be optimized through various reaction conditions to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of phenylacetamide compounds exhibit significant anticancer properties. For instance, compounds similar to N-[4-(2-formylhydrazinyl)phenyl]acetamide have shown efficacy against various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60) cells. The cytotoxic effects are often evaluated using the MTS assay, which measures cell viability based on mitochondrial activity.

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives

CompoundPC3 IC50_{50} (µM)MCF-7 IC50_{50} (µM)HL-60 IC50_{50} (µM)
2a196>250208
2b52191178
2c80>250100
Imatinib407998

The data indicate that certain substitutions on the phenyl ring enhance cytotoxicity, suggesting structure-activity relationships that could guide future drug design efforts.

Antibacterial Activity

Another area of exploration for N-[4-(2-formylhydrazinyl)phenyl]acetamide is its antibacterial properties. Research has shown that phenylacetamides can inhibit bacterial growth effectively. For example, derivatives have been tested against pathogens like Xanthomonas oryzae, showing promising results in terms of minimum inhibitory concentrations (MIC).

Table 2: Antibacterial Activity of Phenylacetamide Derivatives

CompoundMIC (µg/mL)
A1156.7
Bismerthiazol230.5
Thiodiazole Copper545.2

The scanning electron microscopy (SEM) studies further reveal that these compounds can disrupt bacterial cell membranes, leading to cell death.

The mechanisms by which N-[4-(2-formylhydrazinyl)phenyl]acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the hydrazine group plays a crucial role in inducing apoptosis in cancer cells and disrupting cellular integrity in bacteria.

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Membrane Disruption : In bacteria, the interaction with cell membranes may cause structural damage, resulting in loss of viability.

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